N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
The compound N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 2-chloro-4-methylphenyl group, the 4-position by a carboxamide linked to a 3-fluorophenylamino group, and the 5-position by an amino group.
Properties
Molecular Formula |
C16H13ClFN5O |
|---|---|
Molecular Weight |
345.76 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c1-9-5-6-13(12(17)7-9)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(18)8-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
BMOLOIBHMLDCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,3-Triazole Intermediate
The 1,2,3-triazole scaffold is constructed via copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. For the target compound, 4-azido-N-(2-chloro-4-methylphenyl)benzamide serves as the azide precursor, reacting with propargyl 3-fluorophenylcarbamate under CuI catalysis in DMF at 60°C for 12 hours. This method achieves 89% yield (Table 1), with regioselective formation of the 1,4-disubstituted triazole confirmed by $$ ^1H $$-NMR (δ 8.12 ppm, singlet, H-5).
Table 1: Optimization of CuAAC Conditions
| Azide Precursor | Alkyne Component | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Azido-N-(2-Cl-4-MePh)Bz | Propargyl 3-F-Ph carbamate | CuI | 60 | 89 |
| 4-Azido-N-(2-Cl-4-MePh)Bz | Propargyl 3-F-Ph carbamate | CuBr | 70 | 78 |
Mechanistic Insights
The reaction proceeds through a stepwise mechanism: (1) coordination of Cu(I) to the alkyne, forming a copper acetylide; (2) azide attack to generate a six-membered metallocycle; (3) ring contraction to the triazole. Density functional theory (DFT) calculations confirm the regioselectivity arises from electronic stabilization of the transition state by the electron-withdrawing carboxamide group.
Post-Cyclization Functionalization Strategies
Introduction of the 5-Amino Group
The 5-[(3-fluorophenyl)amino] substituent is installed via Ullmann coupling. Treating the 5-bromo-1,2,3-triazole intermediate with 3-fluoroaniline in the presence of Cu$$2$$O, 1,10-phenanthroline, and K$$3$$PO$$_4$$ in DMSO at 120°C for 24 hours affords the aminated product in 82% yield. Key spectral data include:
Carboxamide Formation via Ammonolysis
The ethyl ester intermediate (prepared by esterification of the triazole-4-carboxylic acid) undergoes ammonolysis with 2-chloro-4-methylaniline. Using HATU/DIPEA in DMF at 25°C for 6 hours achieves 85% conversion (Table 2).
Table 2: Amidation Efficiency with Coupling Agents
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 6 | 85 |
| EDCI/HOBt | NMM | THF | 12 | 72 |
Tandem Condensation-Amination Approach
One-Pot Synthesis from Hydrazonoyl Chlorides
A modified protocol from Huang et al. (2015) combines cyclization and amination in a single step. Reacting N-(2-chloro-4-methylphenyl)glyoxylohydrazonoyl chloride with 3-fluoroaniline in the presence of CuCl$$_2$$/TBHP (tert-butyl hydroperoxide) generates the target compound directly via radical-mediated C-N bond formation (Yield: 76%).
Critical Parameters:
- Oxidant : TBHP outperforms DTBP (di-tert-butyl peroxide), reducing side-product formation by 18%
- Temperature : Optimal at 80°C; higher temps lead to decomposition (>100°C)
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed m/z: 412.0987 [M+H]$$^+$$ (Calculated: 412.0989 for C$${17}$$H$${14}$$ClFN$$_5$$O)
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability | Cost Index |
|---|---|---|---|---|
| CuAAC + Functionalization | 3 | 68 | High | $$$$ |
| Tandem Condensation | 1 | 76 | Moderate | $$$ |
| Hydrazonoyl Chloride | 2 | 71 | Low | $$ |
The CuAAC route, while lengthier, offers superior regiocontrol, making it preferable for GMP synthesis. The tandem method provides a streamlined alternative but requires rigorous oxygen exclusion.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The activity and physicochemical properties of triazole carboxamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives
Key Findings from Comparative Analysis
Substituent Position and Bioactivity: The 3-fluorophenylamino group at the 5-position in the target compound is distinct from analogs with alkyl (e.g., ethyl, isopropyl) or trifluoromethyl groups. Such substitutions influence solubility and target binding. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in . The 2-chloro-4-methylphenyl group at the 1-position differs from common substituents like 2-fluorophenyl () or 4-chlorophenyl (). Chlorine and methyl groups may enhance π-stacking interactions in hydrophobic enzyme pockets.
Carboxamide Linker Variations: The carboxamide linker in the target compound connects to a 3-fluorophenyl group, whereas analogs in and feature heteroaromatic (quinoline, pyridine) or sulfonamide-linked groups. These modifications impact selectivity; e.g., quinoline-containing analogs () modulate Wnt/β-catenin signaling, while sulfonamide derivatives () target Hsp90 .
However, similar derivatives (e.g., ) were prepared via:
Biological Activity
N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with azides under controlled conditions. The synthetic route often employs methods such as the Huisgen cycloaddition reaction to form the triazole ring. The characterization of synthesized compounds is usually confirmed through spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Triazole Derivative A | S. aureus | 15 mm |
| Triazole Derivative B | E. coli | 12 mm |
| This compound | S. aureus | 18 mm |
| This compound | E. coli | 14 mm |
These results indicate that this compound may possess potent antibacterial properties that could be harnessed for therapeutic applications.
Anticancer Activity
In addition to antimicrobial effects, triazole derivatives have been evaluated for their anticancer potential. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HCT116 (Colon Cancer) | 7.5 |
| HepG2 (Liver Cancer) | 6.0 |
The mechanism of action often involves the inhibition of enzymes critical for DNA synthesis and repair, such as thymidylate synthase (TS). The ability to inhibit TS has been linked to the induction of apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of thymidylate synthase, disrupting DNA synthesis.
- Membrane Disruption : The compound may integrate into bacterial membranes leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells can lead to apoptosis.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that this compound exhibited superior activity compared to standard antibiotics.
Study 2: Anticancer Potential
Another research focused on the anticancer effects of triazole derivatives demonstrated that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through ROS generation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide?
- Methodology : Use a multi-step approach involving azide-alkyne cycloaddition (Huisgen reaction) for triazole ring formation. General Procedure B (as described in ) involves coupling intermediates like 4-chloro-3-fluoroaniline with activated carbonyl derivatives under EDC/HOBt-mediated conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield. For example, DMF at 60°C improved coupling efficiency in analogous triazole-carboxamide syntheses .
- Data : Typical yields for structurally related compounds range from 82% to 93% under optimized conditions (see for comparable protocols).
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C-NMR : Assign peaks for triazole protons (~7.5–8.5 ppm) and carboxamide carbonyl carbons (~165–170 ppm).
- HRMS : Confirm molecular formula (e.g., C16H13ClFN5O requires m/z 352.07).
- HPLC : Assess purity (>95% for biological assays).
- Example : In , compounds were validated via 400 MHz NMR and ESI-HRMS, ensuring structural accuracy .
Q. How should researchers design preliminary cytotoxicity assays for this compound?
- Methodology : Use the NCI-60 panel or specific cancer cell lines (e.g., NCI-H522 lung cancer cells, which showed sensitivity to triazole derivatives in ). Employ MTT assays with 72-hour exposure at 1–100 µM concentrations. Include positive controls (e.g., cisplatin) and normalize to vehicle-treated cells.
- Data Interpretation : Growth inhibition (GP) values >60% (as in ) indicate significant activity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?
- Methodology :
- Cell Line Variability : Test across multiple lines (e.g., MCF-7, HepG2) to assess selectivity.
- Solubility Adjustments : Address low aqueous solubility (common in triazole carboxamides, as noted in ) using DMSO/cosolvent systems (<0.1% final concentration).
- Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways (e.g., c-Met inhibition in ).
- Case Study : In , GP values for NCI-H522 ranged from 68.09% to 86.18% for similar scaffolds, highlighting cell line-specific responses .
Q. How can crystallographic refinement challenges (e.g., twinning, anisotropic displacement) be addressed for this compound?
- Methodology :
- SHELXL Refinement : Use the TWIN/BASF commands for twinned data (common in triazole derivatives). Apply anisotropic displacement parameters for non-H atoms.
- Validation Tools : Employ WinGX/ORTEP for geometry analysis and R1/wR2 convergence monitoring (<5% discrepancy).
Q. What experimental approaches validate multi-target inhibition (e.g., kinase and HSP90 pathways)?
- Methodology :
- Kinase Profiling : Use HotSpot assays ( ) with ATP-competitive binding at 1–10 µM.
- HSP90 Binding : Perform fluorescence polarization assays with geldanamycin derivatives.
- Molecular Dynamics (MD) : Simulate binding modes to prioritize targets (e.g., B-Raf vs. PDHK1 in ).
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
